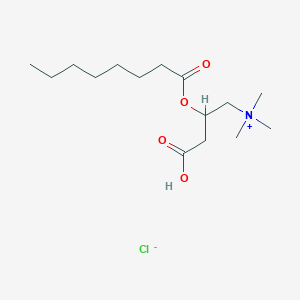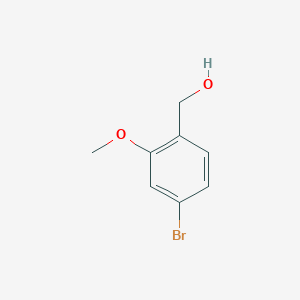
4-Brom-2-Methoxybenzylalcohol
Übersicht
Beschreibung
4-Bromo-2-methoxybenzyl alcohol, also known as 2-bromo-4-methoxybenzyl alcohol, is a brominated organic compound with a wide range of applications in both scientific research and industry. It has been used in the synthesis of various organic molecules, as well as in the preparation of pharmaceuticals. In addition, 4-Bromo-2-methoxybenzyl alcohol has also been used in the synthesis of other compounds, such as polymers and catalysts.
Wissenschaftliche Forschungsanwendungen
, ermöglicht es, an verschiedenen chemischen Reaktionen teilzunehmen. Es kann verwendet werden, um die Schutzgruppe in der synthetischen Chemie einzuführen, was besonders nützlich ist beim Schutz von Alkoholen und Carbonsäuren während komplexer Synthesefolgen.
Azaquinon-Methid-vermittelte Depolymerisation
Diese Verbindung wird bei der Depolymerisation von aromatischen Carbamatoligomeren über Azaquinon-Methid-Zwischenprodukte verwendet . Dieser Prozess ist bedeutend für die Entwicklung neuer Materialien und das Recycling von Polymeren, indem große Moleküle in kleinere, leichter zu handhabende Moleküle zerlegt werden.
Wirkmechanismus
Target of Action
It’s known that alcohols can interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Alcohols generally act by modifying the structure and function of proteins, particularly enzymes, through hydrogen bonding and hydrophobic interactions . The bromine atom in the compound may also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
It’s known that alcohols can influence several biochemical pathways, including those involved in signal transduction and energy metabolism .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Alcohols can cause protein denaturation and membrane disruption, leading to cellular damage .
Action Environment
The action of 4-Bromo-2-methoxybenzyl alcohol can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its distribution in the body. Additionally, the compound is sensitive to oxidizing agents, and should be stored in a cool, dry, and well-ventilated condition .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Bromo-2-methoxybenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers . This interaction highlights its potential in modifying polymer structures, which can be crucial in biochemical research and applications.
Cellular Effects
The effects of 4-Bromo-2-methoxybenzyl alcohol on various types of cells and cellular processes are noteworthy. It has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function.
Molecular Mechanism
At the molecular level, 4-Bromo-2-methoxybenzyl alcohol exerts its effects through specific binding interactions with biomolecules. For example, it participates in free radical bromination and nucleophilic substitution reactions at the benzylic position . These interactions can lead to enzyme inhibition or activation and changes in gene expression, thereby affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methoxybenzyl alcohol can change over time. The compound is known to be stable under certain conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause persistent irritation to skin and eyes, indicating its potential for long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methoxybenzyl alcohol vary with different dosages in animal models. While specific dosage-related studies are limited, it is known that high doses can lead to toxic or adverse effects . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in research.
Metabolic Pathways
4-Bromo-2-methoxybenzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes metabolic transformations that can affect metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-methoxybenzyl alcohol is transported and distributed through specific mechanisms. It is known to be insoluble in water, which affects its distribution and localization within biological systems . The compound’s interaction with transporters and binding proteins can influence its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-Bromo-2-methoxybenzyl alcohol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications
Eigenschaften
IUPAC Name |
(4-bromo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEIHPSICGGZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568655 | |
| Record name | (4-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17102-63-5 | |
| Record name | (4-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
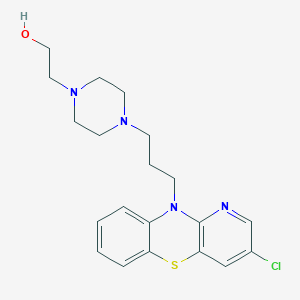
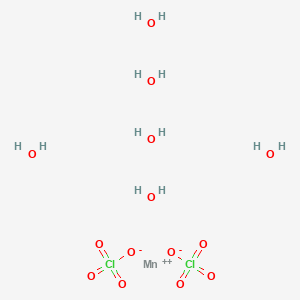
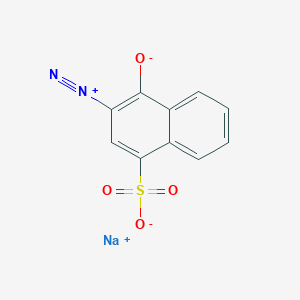


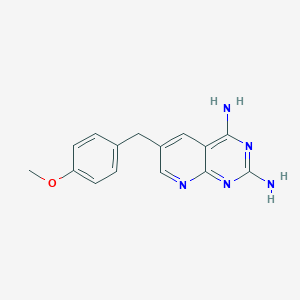

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)


